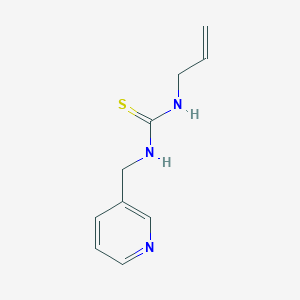
N-allyl-N'-(3-pyridinylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-N'-(3-pyridinylmethyl)thiourea (APMT) is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. APMT is a thiourea derivative that contains a pyridine ring and an allyl group. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of N-allyl-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. The compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of cytokinins, which are plant growth hormones. This compound has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of cholesterol and fatty acids in cells. The compound has been found to exhibit potent antifungal activity by inhibiting the activity of enzymes involved in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. The compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to exhibit antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus. In addition, the compound has been found to exhibit antiviral activity against various viruses, including herpes simplex virus and human immunodeficiency virus.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-N'-(3-pyridinylmethyl)thiourea has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and can be easily scaled up for industrial production. This compound has also been shown to exhibit potent biological activity, making it a valuable tool for studying various biological processes. However, the compound is relatively unstable and can degrade over time, which can limit its use in certain experiments. In addition, this compound can be toxic at high concentrations, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-allyl-N'-(3-pyridinylmethyl)thiourea. One potential application of the compound is as a pesticide or herbicide. This compound has been shown to exhibit potent activity against various pests and weeds, making it a potential alternative to traditional chemical pesticides and herbicides. Another potential application of this compound is as an anticancer agent. The compound has been found to inhibit the growth of various cancer cell lines, and further studies are needed to determine its potential as a cancer treatment. In addition, this compound has been shown to exhibit antiviral activity, and further studies are needed to determine its potential as an antiviral agent.
Synthesemethoden
N-allyl-N'-(3-pyridinylmethyl)thiourea can be synthesized using various methods, including the reaction of 3-pyridinemethanamine with allyl isothiocyanate in the presence of a base. Another method involves the reaction of 3-pyridinemethanamine with allyl isocyanate in the presence of a catalyst. The resulting product is then treated with thiourea to obtain this compound. The synthesis method is relatively straightforward and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
N-allyl-N'-(3-pyridinylmethyl)thiourea has been extensively studied in scientific research due to its potential application in various fields. The compound has been found to exhibit anticancer, antifungal, and antiviral properties. This compound has also been shown to have potential as a pesticide and herbicide. In addition, the compound has been studied for its ability to inhibit the activity of enzymes involved in the biosynthesis of cytokinins, which are plant growth hormones.
Eigenschaften
IUPAC Name |
1-prop-2-enyl-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-2-5-12-10(14)13-8-9-4-3-6-11-7-9/h2-4,6-7H,1,5,8H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMOMRBZYRJGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-3-[4-nitro-2-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5169888.png)
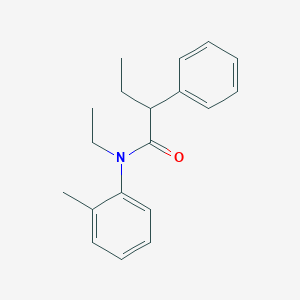
![3-methyl-N-[2,2,2-trichloro-1-(phenylsulfonyl)ethyl]butanamide](/img/structure/B5169906.png)
![{4-(2-phenoxyethyl)-1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5169912.png)
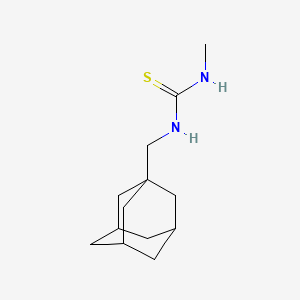
![2-(1,3-benzodioxol-5-yl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5169920.png)
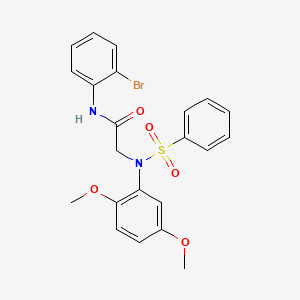
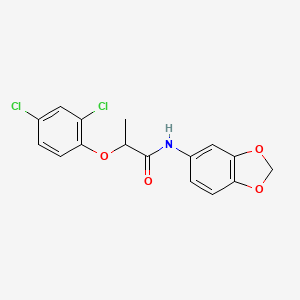
![N-[4-(4-morpholinyl)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5169932.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B5169935.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B5169948.png)
![1-(2-fluorobenzyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5169949.png)
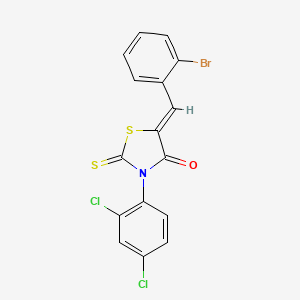
![2,3-dimethyl-N-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B5169972.png)
